molecular formula C21H25N5O3 B560332 PF 04449613 CAS No. 1236858-52-8

PF 04449613

カタログ番号: B560332
CAS番号: 1236858-52-8
分子量: 395.463
InChIキー: WEDCMPMDOVEMSV-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、脳内の環状グアノシン一リン酸(cGMP)レベルの調節に重要な役割を果たすPDE9Aを選択的に阻害する能力により、さまざまな科学研究用途で大きな期待が寄せられています .

2. 製法

PF 04449613の合成には、いくつかの重要なステップが含まれます。

    ピラゾロ[3,4-d]ピリミジン-4-オンコアの形成: これは、適切な前駆体を含む環化反応によって達成されます。

    フェノキシアゼチジニル基の導入: このステップでは、特定の条件下で、ピラゾロ[3,4-d]ピリミジン-4-オンコアをフェノキシアゼチジニル誘導体と反応させます。

    テトラヒドロ-2H-ピラン-4-イル基の付加:

This compoundの工業生産方法では、通常、これらの合成経路を最適化して、最終生成物の高収率と純度を確保します。温度、溶媒、触媒などの反応条件は、目的の結果を得るために慎重に制御されます。

科学的研究の応用

Antitumor Activity

Numerous studies have explored the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:

  • Study Findings : A study indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against various tumor cell lines. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
CompoundCell LineIC50 (µM)
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-oneA5492.24
DoxorubicinA5499.20

This suggests that the compound may serve as a lead for developing novel anticancer agents.

Potential for Other Biological Activities

Research has also indicated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory and anti-platelet agents . The structural similarity to other biologically active compounds suggests that derivatives of this compound could be explored for additional therapeutic uses beyond oncology.

Case Study: Synthesis and Evaluation

A detailed synthesis of analogs of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one was conducted to evaluate their biological activities:

  • Synthesis : The synthesis involved multiple routes to obtain the desired compound with high yield and purity.
  • Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications on biological activity .
CompoundCell LineIC50 (µM)
Compound 1aHepG25.00
Compound 1bMCF-71.74
Compound 1cPC-310.00

This data illustrates the potential for optimizing the compound’s structure to enhance its therapeutic efficacy.

作用機序

PF 04449613は、cGMPの加水分解を担う酵素であるPDE9Aを選択的に阻害することによって、その効果を発揮します。PDE9Aを阻害することにより、this compoundは脳内のcGMPレベルを高め、cGMP依存性経路を介したシグナル伝達の強化につながります。 これは、神経可塑性と認知機能の改善など、さまざまな生理学的効果をもたらします . This compoundの作用に関与する分子標的および経路には、cGMP依存性タンパク質キナーゼ(PKG)経路と細胞内カルシウムレベルの調節が含まれます。

6. 類似化合物の比較

This compoundは、他のホスホジエステラーゼ阻害剤と比較して、PDE9Aに対する高い選択性で特徴付けられます。類似の化合物には次のようなものがあります。

    PF 04447943: 同様の特性を持つ別の選択的PDE9A阻害剤ですが、化学構造が異なります。

    PF 05085727: 独特な薬物動態特性を持つPDE9A阻害剤。

    PF 4191834: 複数のホスホジエステラーゼアイソフォームに対してより広範な選択性を有する化合物。

This compoundは、高い選択性と効力を持つため、PDE9A関連経路や潜在的な治療用途を研究するための貴重なツールとなります。

準備方法

The synthesis of PF 04449613 involves several key steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenoxyazetidinyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidin-4-one core with a phenoxyazetidinyl derivative under specific conditions.

    Addition of the tetrahydro-2H-pyran-4-yl group:

Industrial production methods for this compound typically involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

化学反応の分析

PF 04449613は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は特定の条件下で発生し、this compoundの酸化誘導体の形成につながる可能性があります。

    還元: 還元反応は、this compoundに存在する官能基を変更するために使用でき、異なる特性を持つ新しい誘導体に繋がる可能性があります。

これらの反応に使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります。

4. 科学研究用途

類似化合物との比較

PF 04449613 is unique in its high selectivity for PDE9A compared to other phosphodiesterase inhibitors. Similar compounds include:

    PF 04447943: Another selective PDE9A inhibitor with similar properties but different chemical structure.

    PF 05085727: A PDE9A inhibitor with distinct pharmacokinetic properties.

    PF 4191834: A compound with broader selectivity for multiple phosphodiesterase isoforms.

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying PDE9A-related pathways and potential therapeutic applications.

生物活性

The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 342.41 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:

  • IC50 Values : The compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM) .

The mechanisms through which this compound exerts its antitumor effects include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations between 2.0–4.0 µM resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% , compared to only 5.1% in control groups .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antitumor efficacy.

Anti-inflammatory Activity

Apart from its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects:

  • Prostaglandin Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and IC50 values of related pyrazolo[3,4-d]pyrimidine compounds:

Compound NameTarget Cell LineIC50 (µM)Mechanism
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-oneA549 (Lung Cancer)2.24Apoptosis induction
DoxorubicinA549 (Lung Cancer)9.20DNA intercalation
Novel Analog 1MCF-7 (Breast Cancer)1.74Cell cycle arrest
Novel Analog 2HepG2 (Liver Cancer)5.00Apoptosis induction

Case Studies

Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as therapeutic agents:

  • Study on Anticancer Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo models, supporting their use as anticancer agents .
  • Inflammation Model : Another investigation into the anti-inflammatory properties revealed that these compounds effectively reduced inflammation markers in animal models when administered at therapeutic doses .

特性

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBANDDJQJAZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?

A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].

Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?

A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。